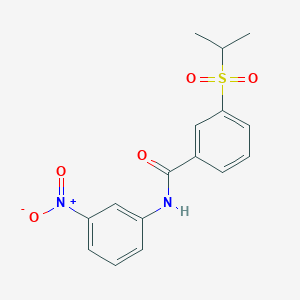

3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide

Description

3-(Isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is a benzamide derivative featuring a sulfonyl group (isopropylsulfonyl) at the 3-position of the benzamide ring and a 3-nitrophenyl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme modulators (e.g., SIRT2 inhibitors) and bioactive agents .

Properties

IUPAC Name |

N-(3-nitrophenyl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-8-3-5-12(9-15)16(19)17-13-6-4-7-14(10-13)18(20)21/h3-11H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZPGWUKEQKBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method includes the following steps:

Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.

Sulfonation: The nitrobenzene is then subjected to sulfonation using isopropylsulfonyl chloride in the presence of a base such as pyridine to introduce the isopropylsulfonyl group.

Amidation: The final step involves the reaction of the sulfonated nitrobenzene with benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Hydrogen peroxide in acetic acid.

Major Products Formed

Reduction: Formation of 3-(isopropylsulfonyl)-N-(3-aminophenyl)benzamide.

Substitution: Formation of substituted benzamides depending on the nucleophile used.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The isopropylsulfonyl group can enhance the compound’s binding affinity to its targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide can be contextualized through comparisons with analogous benzamide derivatives. Key compounds are analyzed below:

Structural Analogues in SIRT2 Modulation

highlights benzamide-based SIRT2 modulators with sulfonyl and nitro substituents:

| Compound | Substituent on Benzamide | Substituent on Phenyl Ring | Biological Activity |

|---|---|---|---|

| AK-1 | 3-(Azepan-1-ylsulfonyl) | 3-Nitrophenyl | Broad-spectrum anti-infective |

| AK-7 | 3-(Azepan-1-ylsulfonyl) | 3-Bromophenyl | Broad-spectrum anti-infective |

| Target | 3-(Isopropylsulfonyl) | 3-Nitrophenyl | Hypothesized SIRT2 modulation |

- Key Differences: Sulfonyl Group: The isopropylsulfonyl group in the target compound is smaller and less lipophilic than the azepan-1-ylsulfonyl group in AK-1/AK-5. This may reduce steric hindrance and alter membrane permeability or target binding . Nitro vs.

Nitro-Substituted Benzamides

and describe nitrobenzamide derivatives:

- 4-Nitro-N-(3-nitrophenyl)benzamide : Synthesized as a stable derivative for laboratory analysis, this compound shares the 3-nitrophenyl group but lacks the sulfonyl moiety. Its synthesis via 4-nitrobenzoyl chloride and 3-nitroaniline suggests that the target compound could be prepared using analogous methods with isopropylsulfonyl chloride .

- N-(3-Methylphenyl)-3-nitrobenzamide : Features a methyl group instead of sulfonyl, resulting in a lower molecular weight (256.26 g/mol vs. ~325 g/mol estimated for the target compound). The methyl group may reduce polarity, impacting solubility and bioavailability .

Sulfonamide-Containing Derivatives

and include benzamides with sulfonamide or sulfonyl groups:

- N-[2-(4-Sulfamoylphenyl)ethyl]-3-nitrobenzamide : Incorporates a sulfamoylphenyl ethyl chain, which introduces hydrogen-bonding capabilities absent in the target compound. Such groups are often associated with enhanced target selectivity in drug design .

- 2-Methyl-N-(3-isopropoxyphenyl)benzamide (Flutolanil): A pesticide with an isopropoxy group, highlighting how minor substituent changes (e.g., sulfonyl vs. alkoxy) can shift applications from pharmaceuticals to agrochemicals .

Halogenated and Chlorinated Analogs

discusses 3-Chloro-N-phenylbenzamide , which substitutes the nitro group with chlorine. Chlorine’s moderate electronegativity and lipophilicity may reduce metabolic stability compared to nitro groups, which are more resistant to enzymatic degradation .

Research Findings and Implications

Physicochemical Properties

- Molecular Weight : Estimated ~325 g/mol (higher than AK-1’s 363.42 g/mol due to azepane’s larger structure).

- Solubility : The isopropylsulfonyl group may improve water solubility compared to purely aromatic benzamides but reduce it relative to sulfamoyl derivatives .

Biological Activity

3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is C13H14N2O4S, with a molecular weight of 298.33 g/mol. The structure features an isopropylsulfonyl group and a nitrophenyl moiety, which are critical for its biological activity.

The biological activity of 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is primarily attributed to its interaction with specific enzymes and proteins. The nitro group can be reduced to an amino group, enhancing binding affinity to molecular targets. The isopropylsulfonyl group may also play a role in modulating enzyme activity, particularly in inflammatory pathways.

Anti-inflammatory Activity

Research has indicated that 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide exhibits significant anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in various cell lines. For instance, it was shown to reduce interleukin-6 (IL-6) levels in macrophages stimulated with lipopolysaccharides (LPS).

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. A study utilizing Ba/F3 cell models expressing oncogenic ROS1 fusion proteins revealed that 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide inhibited cell proliferation with an IC50 value of approximately 50 nM. This indicates potent activity against cells dependent on ROS1 signaling pathways .

Study 1: Inhibition of Cancer Cell Proliferation

A recent study assessed the efficacy of 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide on human lung cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using murine models of inflammation demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers such as TNF-alpha and IL-1β.

Data Tables

| Activity | IC50 Value (nM) | Cell Line/Model |

|---|---|---|

| Anti-inflammatory | N/A | Macrophages (LPS-stimulated) |

| Anticancer (ROS1+) | ~50 | Ba/F3 Cell Model |

| Anticancer (Lung Cancer) | Varies | Human Lung Cancer Cell Lines |

Q & A

Q. What are the optimal synthetic routes for 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a nitro-substituted aniline derivative with a functionalized benzoyl chloride. For example, analogous compounds like 4-nitro-N-(3-nitrophenyl)benzamide are synthesized via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to aniline ensures complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR spectroscopy : and NMR confirm substituent positions and aromatic proton environments. For example, nitro and sulfonyl groups deshield adjacent protons .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group observed in related benzamides) .

- HPLC-MS : Validates purity (>95%) and molecular weight via electrospray ionization.

- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages.

Advanced Research Questions

Q. What strategies can elucidate the biological activity and target interactions of this compound?

- Methodological Answer :

- In vitro assays : Screen against enzyme libraries (e.g., kinases, proteases) to identify inhibition profiles. For analogues, nitro and sulfonyl groups often confer electrostatic interactions with active sites .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinities () for protein targets.

- Molecular docking : Use software like AutoDock Vina to predict binding poses, leveraging crystal structure data from related compounds .

Q. How can researchers investigate the environmental fate and degradation pathways of this compound?

- Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV light.

- Biotic degradation : Incubate with soil microbiota and monitor metabolites via LC-MS.

- Partition coefficients : Measure log (octanol-water) to assess bioaccumulation potential .

Q. What computational methods predict the compound’s reactivity and stability under experimental conditions?

- Methodological Answer :

- DFT calculations : Optimize geometry (e.g., Gaussian 09) to compute HOMO-LUMO gaps and electrostatic potential maps, identifying reactive sites.

- Molecular dynamics (MD) simulations : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior.

- QSPR models : Correlate substituent effects (e.g., nitro vs. sulfonyl groups) with stability trends from analogous benzamides .

Q. How can structural analogues inform SAR (Structure-Activity Relationship) studies for this compound?

- Methodological Answer :

- Comparative crystallography : Analyze bond lengths and torsion angles in derivatives (e.g., 3-chloro-N-phenylbenzamide ) to assess steric/electronic impacts.

- Pharmacophore modeling : Identify essential functional groups (e.g., nitro for hydrogen bonding, sulfonyl for hydrophobicity) using tools like Schrödinger’s Phase.

- Data contradiction resolution : If solubility or activity discrepancies arise, validate via controlled experiments (e.g., DSC for polymorph screening).

Key Considerations for Experimental Design

- Synthetic reproducibility : Document reaction parameters rigorously (e.g., moisture sensitivity of isopropylsulfonyl groups).

- Data validation : Cross-reference analytical results (e.g., NMR with X-ray) to confirm structural assignments.

- Ethical compliance : Adhere to safety protocols for nitroaromatic compounds (e.g., mutagenicity testing per EPA guidelines ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.